molecular formula C12H6Cl4 B3422134 2,2',4,4'-Tetrachlorobiphenyl CAS No. 2437-79-8

2,2',4,4'-Tetrachlorobiphenyl

Cat. No. B3422134
CAS RN: 2437-79-8
M. Wt: 292.0 g/mol
InChI Key: QORAVNMWUNPXAO-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which each of the phenyl groups is substituted at positions 2 and 4 by chlorines . It is a polychlorinated biphenyl (PCB) congener .


Molecular Structure Analysis

The molecular formula of 2,2’,4,4’-Tetrachlorobiphenyl is C12H6Cl4 . The average mass is 291.99 Da and the monoisotopic mass is 289.922363 Da .


Chemical Reactions Analysis

One study investigated the photodechlorination of 2,2’,4,4’-Tetrachlorobiphenyl in surfactant solutions . The study aimed to investigate the photodecay rates and corresponding quantum yields of 2,2’,4,4’-Tetrachlorobiphenyl in an anionic surfactant solution (sodium dodecylsulfate, SDS) and a nonionic surfactant solution (polyoxyethylene 23 lauryl ether, Brij35) .


Physical And Chemical Properties Analysis

The melting point of 2,2’,4,4’-Tetrachlorobiphenyl is 83°C, and its boiling point is approximately 374.95°C . The density is roughly 1.4420, and the refractive index is approximately 1.6120 . The water solubility is 0.22mg/L at 25 ºC .

Scientific Research Applications

Persistent Organic Pollutant

2,2’,4,4’-Tetrachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to degradation through photolytic, biological, or chemical processes . Their persistence and bioaccumulation can have significant impacts on health and the environment .

Endocrine Disruptor

This compound is also known to act as an endocrine disruptor . Endocrine disruptors are compounds that can disrupt the functions of the endocrine (hormone) system .

Photodechlorination Research

There has been a kinetic and mechanistic study of the photodechlorination of 2,2’,4,4’-Tetrachlorobiphenyl in surfactant solutions . The study investigated the photodecay rates and corresponding quantum yields of 2,2’,4,4’-Tetrachlorobiphenyl in an anionic surfactant solution (sodium dodecylsulfate, SDS) and a nonionic surfactant solution (polyoxyethylene 23 lauryl ether, Brij35), and evaluated the effectiveness of the two surfactants in enhancing the photodechlorination of PCBs .

Environmental Contamination Research

Due to its classification as a persistent organic pollutant, 2,2’,4,4’-Tetrachlorobiphenyl is often used in research related to environmental contamination . This includes studies on its distribution in the environment, its effects on wildlife and human health, and methods for its removal or degradation .

Bioremediation Strategies

2,2’,4,4’-Tetrachlorobiphenyl can be metabolically dechlorinated by anaerobic microorganisms to less chlorinated forms. This process is vital for bioremediation strategies.

Toxicology Studies

Due to its potential impacts on health and the environment, 2,2’,4,4’-Tetrachlorobiphenyl is often used in toxicology studies . This includes research on its toxicity, its mechanisms of action, and its effects on various biological systems .

Safety and Hazards

2,2’,4,4’-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment . In case of feeling unwell, medical help should be sought .

properties

IUPAC Name

2,4-dichloro-1-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORAVNMWUNPXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022513
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4'-Tetrachlorobiphenyl

CAS RN

2437-79-8
Record name PCB 47
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetrachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4'-tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',4,4'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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